molecular formula C17H14F3N3O2S B2378972 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 878717-04-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

Cat. No.: B2378972
CAS No.: 878717-04-5
M. Wt: 381.37
InChI Key: VCCBLNVXYJDQFO-UHFFFAOYSA-N
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Description

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . For instance, Aliabadi in 2013 reported the synthesis and anticancer activity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are largely influenced by the nature of the substituent on the C-5 phenyl ring .

Scientific Research Applications

Synthesis and Reactivity

  • Chemical Reactivity and Synthesis : Research on similar compounds has explored the reactivity of thiadiazole derivatives under various conditions. For example, studies have shown that thiadiazole compounds can undergo ring-opening reactions when treated with specific bases, leading to the formation of different functionalized furan derivatives. These reactions are critical for synthesizing novel compounds with potential applications in material science and pharmaceuticals (Remizov et al., 2019).

Biological Activities

  • Antibacterial and Antifungal Properties : Research into similar thiadiazole and furan derivatives has indicated that these compounds possess notable antibacterial and antifungal activities. The structure-activity relationship studies suggest that the presence of the thiadiazole ring and furan moiety plays a significant role in these biological activities, offering a promising avenue for developing new antimicrobial agents (Darshan Raol & G. Acharya, 2015).

  • Anticancer Potential : The incorporation of thiadiazole and furan rings into a compound's structure has been associated with anticancer properties. Some derivatives have been synthesized and evaluated for their potential anticancer activities, demonstrating moderate to significant effects against various cancer cell lines. This suggests that compounds containing thiadiazole and furan rings, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide, might hold promise for further investigation as anticancer agents (Gomha et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is largely attributed to their ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Despite significant advances in medicine, the treatment of diseases such as cancer remains a serious challenge . Therefore, new, effective drugs and therapeutic strategies are still being sought .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-3-14-22-23-16(26-14)21-15(24)12-8-13(25-9(12)2)10-5-4-6-11(7-10)17(18,19)20/h4-8H,3H2,1-2H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBLNVXYJDQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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